molecular formula C10H16N2O4S B3325648 Biotin d-sulfoxide CAS No. 2173930-24-8

Biotin d-sulfoxide

Cat. No.: B3325648
CAS No.: 2173930-24-8
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin d-sulfoxide is a derivative of biotin, a water-soluble B-vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin d-sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane. The reaction typically occurs under mild conditions, with the choice of solvent and temperature depending on the specific oxidizing agent used .

Industrial Production Methods: Industrial production of this compound involves the use of biocatalytic approaches, such as employing sulfoxide reductases. These enzymes catalyze the oxidation of biotin to this compound with high efficiency and enantioselectivity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Biotin d-sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Biotin d-sulfoxide exerts its effects through its interaction with various enzymes and proteins involved in biotin metabolism. It acts as a substrate for biotin sulfoxide reductase, which reduces it back to biotin. This reduction process is crucial for maintaining biotin homeostasis in the body. The molecular targets of this compound include carboxylases and other biotin-dependent enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison: Biotin d-sulfoxide is unique in its ability to undergo reversible oxidation and reduction, making it a valuable intermediate in biotin metabolism. Unlike biotin sulfone, which is a terminal oxidation product, this compound can be reduced back to biotin, thus playing a crucial role in maintaining biotin homeostasis. Bisnorbiotin, on the other hand, is a catabolic product and does not participate in reversible redox reactions .

Properties

IUPAC Name

5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin d-sulfoxide
Reactant of Route 2
Biotin d-sulfoxide
Reactant of Route 3
Reactant of Route 3
Biotin d-sulfoxide
Reactant of Route 4
Reactant of Route 4
Biotin d-sulfoxide
Reactant of Route 5
Biotin d-sulfoxide
Reactant of Route 6
Biotin d-sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.